molecular formula C24H20N4O2 B2485109 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034559-46-9

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2485109
CAS No.: 2034559-46-9
M. Wt: 396.45
InChI Key: AXXYEENAHBWLAE-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic chemical compound designed for research applications, integrating a xanthene carboxamide core linked to a phenyl-1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amide and other functional groups, facilitating key interactions with biological targets . This scaffold is frequently explored in the design of enzyme inhibitors, such as α-glucosidase inhibitors for diabetes research , and in the development of ligands for protein targets like G-protein coupled receptors (GPCRs) . The xanthene group is a rigid, planar structure that can contribute to binding through π-π stacking interactions. The specific placement of the 2H-1,2,3-triazole isomer suggests potential for distinct binding modes compared to its 1H-isomer analogues. This compound is intended for use in biochemical and pharmacological research, including structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature on triazole and xanthene-based compounds for further insight into its potential utility .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-24(27-20(16-28-25-14-15-26-28)17-8-2-1-3-9-17)23-18-10-4-6-12-21(18)30-22-13-7-5-11-19(22)23/h1-15,20,23H,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYEENAHBWLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride . The final step involves coupling the triazole and xanthene intermediates through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click chemistry step and large-scale batch reactors for the Friedel-Crafts alkylation and amide coupling steps. Process optimization focuses on maximizing yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical and Biological Research

Chemical Synthesis
NPTX serves as a valuable building block in organic synthesis. Its structural features allow for modifications that can lead to the development of more complex molecules. The synthesis of NPTX typically involves multi-step processes, including the formation of the triazole ring through "click" chemistry, which is known for its efficiency in creating heterocycles.

Biological Activity
Preliminary research indicates that NPTX may act as an enzyme inhibitor, particularly against carbonic anhydrase. This enzyme is crucial for maintaining acid-base balance in physiological systems and has implications in various diseases. The potential anti-cancer and anti-inflammatory properties of NPTX make it a candidate for further pharmacological exploration.

Medicinal Applications

NPTX's unique structure positions it as a promising candidate in medicinal chemistry. Its potential therapeutic applications include:

  • Enzyme Inhibition : As an inhibitor of carbonic anhydrase, NPTX could influence various physiological processes and may be beneficial in treating conditions such as glaucoma and certain types of cancer.
  • Anti-Cancer Properties : Initial studies suggest that NPTX may exhibit cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action and efficacy .

Material Science

NPTX's xanthene core contributes to its photostability, making it suitable for applications in material science. Potential uses include:

  • Dyes and Photostabilizers : The compound's ability to absorb light and resist degradation under UV exposure makes it a candidate for developing advanced materials such as dyes and coatings that require stability under prolonged light exposure.

Comparison with Related Compounds

To better understand the uniqueness of NPTX, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Aryl)-1H-pyrazole derivativesPyrazole ringKnown for anti-inflammatory properties
5-Aryl-[1,2,4]triazole derivativesTriazole ringExhibits potent antifungal activity
7-Aryl-[1,2,4]triazolo[4,3-a]pyridineTriazole and pyridine ringsTargeted for kinase inhibition

NPTX distinguishes itself through its combination of the xanthene core with the triazole moiety and carboxamide functionality, which may enhance its biological activities compared to other similar compounds.

Case Studies and Research Findings

While comprehensive case studies specifically focused on NPTX are scarce, related research provides insights into its potential:

  • Enzyme Interaction Studies : Research indicates that NPTX can effectively bind to carbonic anhydrase, suggesting pathways for therapeutic intervention in diseases where this enzyme plays a pivotal role .
  • Pharmacological Exploration : Ongoing studies are evaluating the compound's efficacy in various biological assays to confirm its anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / Class Core Structure Key Substituents/Modifications Biological Relevance (from Evidence) Reference ID
Target Compound Xanthene-carboxamide Phenyl-triazole-ethyl linker Not directly tested N/A
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Xanthene-carboxylate Quaternary ammonium group Likely ionizable; potential CNS activity
1,3,4-Oxadiazole-carbazole hybrids Carbazole-oxadiazole 1,3,4-Oxadiazole ring Antibacterial, antifungal (4b, 4d, 4e)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole-propanamide Chloro-carbazole, indole-ethyl linker Anti-inflammatory, analgesic potential
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Carbazole-acetamide Methoxy-carbazole, phenyl group Antibacterial, antifungal activities

Physicochemical Properties

  • Solubility : Carboxamides (e.g., ) generally exhibit better aqueous solubility than carboxylate salts () due to reduced ionic character .

Structure-Activity Relationships (SAR)

  • Xanthene vs. Carbazole : Xanthene’s planar structure (vs. carbazole’s heterocyclic rigidity) may alter π-π stacking interactions with biological targets.
  • Triazole vs. Oxadiazole : While both are bioisosteres, triazoles offer greater synthetic versatility (CuAAC) and stability, whereas oxadiazoles may confer stronger dipole moments .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance antimicrobial activity, whereas halogens (e.g., chloro in ) improve anti-oxidant capacity .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide, commonly referred to as NPTX, is a synthetic compound belonging to the xanthene family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-cancer properties, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

NPTX is characterized by a unique structure that includes a triazole ring, a xanthene core, and a carboxamide functional group. Its chemical formula is C19H21N5OC_{19}H_{21}N_{5}O with a molecular weight of approximately 318.37 g/mol. This structural configuration facilitates various interactions within biological systems, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that NPTX exhibits significant inhibitory activity against carbonic anhydrase (CA), an enzyme crucial for regulating pH and ion balance in biological systems. The mechanism involves binding to the active site of CA, thereby blocking its activity. This inhibition can have implications in treating conditions related to acid-base balance and respiratory function.

2. Anti-Cancer Properties

NPTX has been investigated for its anti-cancer potential across various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds derived from the xanthene family have shown IC50 values ranging from 36 to 50 μM in inhibiting the growth of HeLa cancer cells .

A study on 1,2,3-triazole-containing compounds highlighted their ability to exhibit anticancer properties through mechanisms such as inducing cell cycle arrest and apoptosis. Specifically, NPTX's triazole component may enhance its efficacy against lung cancer cells by disrupting critical cellular pathways .

Compound IC50 (μM) Cell Line
NPTX36 - 50HeLa
Triazole Derivative27.89 - 74.28A549 (Lung Cancer)

3. Anti-Inflammatory Activity

NPTX has also shown promise in anti-inflammatory applications. Its structural components allow it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro. Further studies are required to elucidate the specific mechanisms involved and the compound's efficacy in vivo.

Study on Carbonic Anhydrase Inhibition

A detailed investigation into NPTX's role as a carbonic anhydrase inhibitor revealed that it could effectively reduce the enzyme's activity in vitro. This study utilized various concentrations of NPTX to establish a dose-response relationship and identified key structural features contributing to its inhibitory action.

Anti-Cancer Mechanisms

In a comparative study of several xanthene derivatives, NPTX was found to possess superior anti-cancer properties relative to other compounds within the same class. The study focused on the structure-activity relationship (SAR) of these compounds, demonstrating that modifications at specific positions could enhance their potency against cancer cell lines .

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